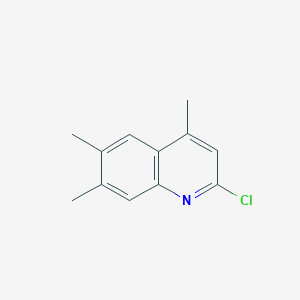

2-Chloro-4,6,7-trimethylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,6,7-trimethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-7-4-10-9(3)6-12(13)14-11(10)5-8(7)2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOIKEVCSFUKRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(C=C2C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00522116 | |

| Record name | 2-Chloro-4,6,7-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88499-93-8 | |

| Record name | 2-Chloro-4,6,7-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Substituted Quinolines in Chemical Science and Research

Quinoline (B57606), a heterocyclic aromatic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgfrontiersin.org This core structure is not only of theoretical interest but also serves as a foundational scaffold in numerous areas of applied chemistry. The versatility of the quinoline ring allows for substitutions at various positions, leading to a vast library of derivatives with diverse properties and applications. nih.gov

Historically, the importance of quinoline derivatives was cemented by the discovery of quinine, an alkaloid extracted from the bark of the cinchona tree, which was the first effective treatment for malaria. nih.govrsc.org This discovery spurred extensive research into synthetic quinoline-based antimalarial drugs, such as chloroquine (B1663885) and mefloquine. nih.govrsc.org Beyond their medicinal applications, substituted quinolines are integral to the development of dyes, solvents for resins, and pesticides. wikipedia.orgnih.gov Furthermore, they are used as precursors for manufacturing other specialty chemicals, including 8-hydroxyquinoline, a versatile chelating agent. wikipedia.org

The broad spectrum of biological activities exhibited by quinoline derivatives is remarkable, encompassing antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govtandfonline.comnih.gov This wide-ranging bioactivity has made the quinoline scaffold a privileged structure in medicinal chemistry and drug discovery. nih.gov Researchers continue to explore new synthetic methodologies to create novel quinoline derivatives with enhanced efficacy and reduced toxicity. rsc.orgnih.gov

Table 1: Notable Applications of Quinoline Derivatives

| Application Area | Examples of Derivatives/Uses |

|---|---|

| Medicinal Chemistry | Antimalarials (Quinine, Chloroquine), Anticancer agents (Camptothecin), Antibacterials (Fluoroquinolones), Anesthetics (Dibucaine) rsc.orgnih.gov |

| Materials Science | Dyes (Cyanine dyes), Organic Light-Emitting Diodes (OLEDs), Photovoltaics wikipedia.orgresearchgate.net |

| Agrochemicals | Herbicides, Pesticides wikipedia.org |

| Industrial Chemistry | Solvents, Corrosion inhibitors, Reagents in organic synthesis wikipedia.org |

Contextualizing Halogenated and Alkylated Quinoline Derivatives in Modern Chemical Research

The introduction of halogen atoms and alkyl groups onto the quinoline (B57606) scaffold significantly influences the molecule's physicochemical properties and biological activity. These substitutions are key strategies in the rational design of new functional molecules.

Halogenated quinolines, for instance, are of considerable interest to researchers due to the unique properties imparted by halogen atoms. researchgate.net Halogens can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. acs.org The electronic effects of halogens, whether electron-withdrawing or participating in halogen bonding, can fine-tune the reactivity and pharmacological profile of the quinoline derivative. acs.org For example, 7-chloro-4-aminoquinolines have been extensively studied for their anti-mycobacterial activity. nih.gov The presence of a chlorine atom at the 7-position is a common feature in many biologically active quinolines, including the antimalarial drug chloroquine (B1663885). rsc.org

Alkylated quinolines also represent an important class of derivatives. Alkyl groups, being electron-donating, can influence the electron density of the quinoline ring system, thereby affecting its reactivity. frontiersin.org The size and position of the alkyl substituents can have a profound impact on the molecule's steric profile, which in turn can affect its ability to fit into the active site of an enzyme or receptor. frontiersin.org The combination of alkyl and other functional groups can lead to compounds with specific activities. For instance, the presence of methyl groups on the quinoline ring has been explored in various contexts, from antimicrobial agents to materials for electronic applications. researchgate.net

The synthesis of quinolines bearing both halogen and alkyl substituents, such as 2-chloro-4,6,7-trimethylquinoline, combines the electronic effects of the halogen with the steric and electronic influence of the alkyl groups. This dual functionalization can lead to compounds with unique and potentially enhanced properties.

Scope and Research Imperatives for 2 Chloro 4,6,7 Trimethylquinoline

Foundational Strategies for Quinoline (B57606) Core Construction in Chemical Synthesis

A variety of synthetic methods have been developed over more than a century to construct the quinoline nucleus. These can be broadly categorized into classical annulation reactions, modern transition-metal-catalyzed routes, oxidative cyclizations, and multi-component reactions. mdpi.comnih.gov

Several named reactions form the classical foundation for quinoline synthesis, typically involving the cyclization of aniline (B41778) derivatives. iipseries.orgjptcp.com

Skraup Synthesis : This is a reaction where an aniline is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.orguop.edu.pkpharmaguideline.com The reaction is known to be vigorous. wikipedia.org The mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. uop.edu.pk This is followed by a conjugate addition of the aniline to acrolein, acid-catalyzed cyclization, and finally, oxidation to form the quinoline ring. uop.edu.pknih.gov

Friedländer Synthesis : This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group (a ketone or aldehyde) in the presence of an acid or base catalyst. uop.edu.pkwikipedia.orgorganic-chemistry.org The reaction proceeds via an initial aldol (B89426) condensation, followed by cyclization and dehydration to form the quinoline derivative. wikipedia.orgcdnsciencepub.comcdnsciencepub.comquimicaorganica.org The regiochemistry is predictable, as non-symmetrical ketones typically yield the product derived from the thermodynamic enolate. cdnsciencepub.com

Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.comslideshare.netslideshare.net It is often catalyzed by Brønsted or Lewis acids. wikipedia.orgsynarchive.com The mechanism is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. nih.govwikipedia.org

Pfitzinger Reaction : This reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in a basic medium to yield quinoline-4-carboxylic acids. researchgate.net

Gould-Jacobs Reaction : This reaction is particularly useful for synthesizing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). It begins with the condensation of an aniline with an alkoxymethylenemalonic ester. wikipedia.orgwikiwand.comdrugfuture.com The resulting intermediate undergoes thermal cyclization, followed by saponification and decarboxylation to yield the 4-hydroxyquinoline (B1666331). wikipedia.orgwikiwand.comjasco.ro

Conrad-Limpach Synthesis : Similar to the Gould-Jacobs reaction, this synthesis involves the condensation of anilines with β-ketoesters. synarchive.comwikipedia.org The reaction conditions determine the product: lower temperatures favor the formation of a β-anilinoacrylate, which upon heating to high temperatures (~250 °C) cyclizes to a 4-hydroxyquinoline (4-quinolone). synarchive.comquimicaorganica.orgnih.gov

These classical methods are summarized in the table below.

Table 1: Overview of Classical Quinoline Annulation Reactions| Reaction Name | Reactants | Product Type | Key Features |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent, Acid | Quinoline | Exothermic reaction, uses harsh conditions. wikipedia.orguop.edu.pk |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Carbonyl with α-methylene | Substituted Quinoline | Base or acid-catalyzed cyclocondensation. wikipedia.orgorganic-chemistry.org |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinoline | Acid-catalyzed, considered a modification of the Skraup reaction. wikipedia.orgsynarchive.com |

| Pfitzinger Reaction | Isatin, Carbonyl with α-methylene | Quinoline-4-carboxylic acid | Performed in basic conditions. researchgate.net |

| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic ester | 4-Hydroxyquinoline | Involves thermal cyclization and decarboxylation. wikipedia.orgwikiwand.com |

| Conrad-Limpach | Aniline, β-Ketoester | 4-Hydroxyquinoline (4-Quinolone) | Temperature-dependent regioselectivity (Knorr variation yields 2-quinolone). synarchive.comwikipedia.org |

Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of quinoline rings, often under milder conditions and with greater functional group tolerance than classical methods. nih.goveurekaselect.combenthamdirect.comingentaconnect.comresearchgate.net These reactions frequently proceed through mechanisms like C-H activation, cascade reactions, or cycloadditions.

Palladium, copper, cobalt, and iridium are among the metals that have been successfully employed. mdpi.comnih.gov For instance, palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines. organic-chemistry.org Copper-catalyzed methods include the cyclization of ortho-acylanilines with alkenyl iodides and the aerobic oxidative cyclization of N-(2-alkenylaryl)enamines. nih.gov Cobalt-catalyzed C-H activation has also been used in cascade reactions involving anilines and ketones to form quinolines. nih.gov

The direct functionalization of C-H bonds represents a highly atom- and step-economical approach to building molecular complexity. nih.govrsc.orgresearchgate.net In quinoline synthesis, this strategy often involves an intramolecular oxidative cyclization. These reactions can be mediated by transition metals or be metal-free. mdpi.comnih.gov

For example, manganese(III)-based oxidative cyclization of 2-((2-arylamino)ethyl)malonates has been shown to produce tetrahydroquinolines, which can then be converted to quinolines. nii.ac.jp Metal-free approaches have also been developed, such as the use of hypervalent iodine reagents to achieve oxidative cyclization of sp3 C-H bonds in appropriately substituted precursors to form fused quinoline systems. acs.org Silver-mediated protocols have been developed for the oxidative coupling and cyclization of N-arylimines and alkynes. berkeley.edu

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient pathway to complex quinoline derivatives. rsc.orgrsc.orgnih.govresearchgate.net These reactions are prized for their high atom economy and ability to rapidly generate diverse molecular libraries. rsc.org

Several MCRs, such as variations of the Povarov reaction (a [4+2] cycloaddition of an imine and an alkene), have been adapted for quinoline synthesis. rsc.org For example, a three-component reaction of an aniline, an aldehyde, and an alkyne can be catalyzed by metal or organic catalysts to yield substituted quinolines. rsc.org These methods provide a convergent and efficient means to assemble the quinoline scaffold from simple starting materials.

Specific Synthetic Pathways for this compound and Related Analogs

The synthesis of the target molecule, this compound, is not directly reported in the reviewed literature. However, a logical synthetic route can be proposed based on established methodologies. This would involve the initial synthesis of the 4,6,7-trimethylquinoline (B14728607) core, likely as its 2-oxo tautomer (4,6,7-trimethylquinolin-2-one), followed by chlorination at the C-2 position.

The required precursor, 4,6,7-trimethylquinolin-2-one, could be synthesized via a Conrad-Limpach or Knorr-type reaction starting from 3,4-dimethylaniline (B50824) and an appropriate β-ketoester, such as ethyl acetoacetate.

The introduction of a chlorine atom at the C-2 position of a quinoline ring is a common transformation, converting a 2-quinolinone (a cyclic amide) into a more reactive 2-chloroquinoline (B121035) (a cyclic imidoyl chloride). This functionality serves as a versatile handle for further synthetic modifications, particularly nucleophilic substitution reactions.

Several reagents are effective for this chlorination:

Phosphorus Oxychloride (POCl₃) : This is the most common and widely used reagent for converting 2-quinolinones to 2-chloroquinolines. The reaction is typically performed by heating the quinolinone in neat POCl₃ or in a high-boiling solvent.

Vilsmeier-Haack Reagent (POCl₃/DMF) : This reagent can be used to synthesize 2-chloro-3-formylquinolines directly from N-arylacetamides in a one-pot cyclization and chlorination process. niscpr.res.innih.govbenthamdirect.comchemijournal.comchemijournal.com This method is particularly effective when the acetanilide (B955) contains electron-donating groups. niscpr.res.in

Trichloroisocyanuric Acid (TCCA) and Triphenylphosphine (B44618) (PPh₃) : This combination provides a method for the chlorination of quinolin-2-ones under specific conditions. For example, the reaction of 1-methylquinolin-2(1H)-one with TCCA and PPh₃ at high temperatures yields 2-chloroquinoline.

The table below summarizes key chlorination methods.

Table 2: Reagents for the Synthesis of 2-Chloroquinolines from 2-Quinolinones| Reagent(s) | Substrate | Key Features |

|---|---|---|

| Phosphorus Oxychloride (POCl₃) | 2-Quinolinone | Standard, widely used method. wikipedia.org |

| Vilsmeier-Haack Reagent (POCl₃/DMF) | N-Arylacetamide | One-pot cyclization to form 2-chloro-3-formylquinolines. niscpr.res.inbenthamdirect.comchemijournal.com |

| Trichloroisocyanuric acid / Triphenylphosphine | 2-Quinolinone | Alternative chlorinating system. |

Based on these established methods, a plausible synthetic route to This compound would be:

Step 1: Synthesis of 4,6,7-trimethylquinolin-2(1H)-one : Reaction of 3,4-dimethylaniline with a suitable β-ketoester like ethyl acetoacetate, followed by thermal cyclization (Conrad-Limpach/Knorr synthesis).

Step 2: Chlorination : Treatment of the resulting 4,6,7-trimethylquinolin-2(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the final product, this compound.

Regioselective Alkylation Strategies for Trimethylation (C-4, C-6, C-7)

Achieving the specific trimethylation at the C-4, C-6, and C-7 positions of the quinoline core requires precise control over the reaction conditions to ensure regioselectivity. The reactivity of different positions on the quinoline and quinazoline (B50416) rings plays a crucial role in directing alkylation. For instance, in 4-chloroquinazolines, the C(4)-Cl position is noted to be more electrophilic than other positions due to the α-nitrogen effect, making it a primary site for nucleophilic substitution. researchgate.net Similarly, studies on 6-bromo-2,4-dichloroquinazoline (B10380) have shown that the C(4)-Cl bond is more reactive in metal-catalyzed cross-coupling reactions than the Csp2-Br bond, which in turn is more reactive than the C(2)-Cl bond. researchgate.net

The synthesis of specifically substituted quinazolines, which are structurally related to quinolines, often involves sequential reactions. For example, the synthesis of 2,6,8-trisubstituted 4-(arylamino)quinazolines has been achieved through a single-pot, three-step process involving initial amination followed by two different cross-coupling reactions. researchgate.net

For the synthesis of 2-chloro-4-ethoxy-quinoline, a key intermediate for other substituted quinolones, the C4-ethoxylation of 2,4-dichloroquinoline (B42001) was studied. It was found that using 18-crown-6 (B118740) ether as an additive in dimethylformamide (DMF) as the solvent resulted in a high yield and selectivity for the desired product. nih.gov This highlights the importance of solvent and additives in controlling the regioselectivity of the reaction. The definitive identification of the C2 and C4 ethoxylation products was achieved using advanced NMR techniques, specifically 1H─15N heteronuclear multiple bond correlation. nih.gov

Precursor-Based Synthesis and Sequential Derivatization

The synthesis of complex quinoline and quinazoline derivatives often starts from readily available precursors, which are then sequentially derivatized. A common strategy involves the use of classic condensation reactions to form the core heterocyclic structure, followed by modifications.

The Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, is a fundamental method for synthesizing polysubstituted quinolines. nih.gov This reaction is often catalyzed by Brønsted acids like hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid. nih.gov However, these homogeneous catalysts can lead to issues with solvent disposal and waste generation. nih.gov

Another significant precursor-based approach is the Doebner-von Miller reaction, which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. iipseries.org This method, along with the Skraup synthesis, provides a route to various quinoline derivatives. iipseries.orgresearchgate.net

A specific example of precursor-based synthesis is the chemical synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline starting from o-dimethoxybenzene. This multi-step process involves nitration, reduction, ureaization, cyclization hydrolysis, and refining to yield the final product. google.com

The table below outlines various precursor-based synthetic methods for quinoline and its derivatives.

| Reaction Name | Precursors | Catalyst/Reagents | Product Type |

| Friedländer Synthesis | 2-Aminobenzaldehyde and a carbonyl compound | Acid or Base | 2- and 3-substituted quinolines mdpi.com |

| Pfitzinger Reaction | Isatin and a carbonyl compound | Basic conditions | 2- and 3-substituted quinoline-4-carboxylic acids mdpi.com |

| Doebner-von Miller Reaction | Aniline and α,β-unsaturated carbonyl compound | Concentrated hydrochloric acid | 2,4-disubstituted quinoline derivatives iipseries.org |

| Skraup Synthesis | Aniline and glycerol | Sulfuric acid and an oxidizing agent (e.g., nitrobenzene) | Quinoline iipseries.org |

Sustainable and Advanced Synthetic Techniques for Quinoline Compounds

In recent years, there has been a significant shift towards developing more sustainable and efficient methods for organic synthesis. This includes the use of microwave irradiation, solvent-free conditions, and reusable catalysts, all of which have been applied to the synthesis of quinoline compounds.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. acs.org The application of microwave irradiation can lead to significant reductions in reaction times, improved yields, and higher purity of the final products. acs.orgbenthamdirect.com This technique has been successfully employed in the synthesis of various quinoline derivatives. acs.orgbenthamdirect.combenthamdirect.com

Microwave-assisted synthesis can be used in multicomponent reactions, offering a facile and efficient route to structurally diverse heterocyclic compounds. lew.ro For example, a one-pot, three-component synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives under microwave irradiation demonstrated considerably shorter reaction times and reduced solvent consumption compared to classical heating methods. lew.ro In some cases, reactions that took days under conventional heating were completed in minutes with microwave assistance, with significantly higher yields. lew.rocam.ac.uk

Solvent-Free and Environmentally Conscious Methodologies

Solvent-free reactions represent a significant advancement in green chemistry, as they eliminate the environmental impact associated with traditional organic solvents. jocpr.com Several methods have been developed for the synthesis of quinoline derivatives under solvent-free conditions. researchgate.netjocpr.comresearchgate.net

These reactions are often conducted under thermal conditions or with the aid of a catalyst. For instance, a series of quinoline derivatives have been synthesized from 2-aminoacetophenone (B1585202) and 2-aminobenzophenone (B122507) with various ketones in the presence of caesium iodide under solvent-free conditions, resulting in good yields and short reaction times. researchgate.net The use of biomass-based starting materials, such as amino acids and alkyl lactate, with earth-abundant metal catalysts and oxygen as the oxidant, further enhances the green credentials of these synthetic routes. researchgate.net

Heterogeneous and Reusable Catalysis in Quinoline Synthesis

The use of heterogeneous catalysts offers several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture and the potential for reuse, which reduces waste and cost. nih.govresearchgate.net A variety of heterogeneous catalysts have been developed for quinoline synthesis.

These catalysts can be based on various materials, including zeolites, metal oxides, and functionalized polymers. organic-chemistry.orgrsc.orgnih.gov For example, silica-supported perchloric acid (HClO4-SiO2) has been found to be an effective and reusable heterogeneous catalyst for the Friedländer condensation to produce poly-substituted quinolines at room temperature. researchgate.net Similarly, Brønsted acid-functionalized graphitic carbon nitride (g-C3N4) has shown remarkable activity and recyclability in the Friedländer synthesis under mild, solvent-free conditions. nih.gov The catalytic activity of these materials is often linked to the nature and density of their acid sites. nih.govrsc.org

The development of nanocatalysts has also provided new avenues for efficient quinoline synthesis. nih.gov For instance, nickel oxide nanoparticles have been used as a catalyst for the synthesis of polysubstituted quinolines from aminoaryl ketones and β-ketoesters/ketones. nih.gov

The table below summarizes some of the heterogeneous catalysts used in quinoline synthesis.

| Catalyst | Reaction Type | Conditions | Key Advantages |

| Silica Chloride | Friedländer Annulation | Solvent-free, sonic | Short reaction times, high yields, reusability researchgate.net |

| Brønsted acid functionalized g-C3N4 | Friedländer Synthesis | Solvent-free, 100 °C | High reaction rate, recyclability, metal-free nih.gov |

| ZnCl2/Ni-USY-acid | From aniline and alcohols | Gas-phase | Good yields for various alcohols rsc.org |

| Nickel Oxide Nanoparticles | From aminoaryl ketones and β-ketoesters/ketones | - | Efficient for polysubstituted quinolines nih.gov |

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring, particularly the heterocyclic portion. However, the presence of activating groups can facilitate such reactions. In this compound, the three methyl groups are electron-donating and activate the benzene ring towards electrophilic attack.

Electrophilic substitution on substituted quinolines preferentially occurs on the carbocyclic (benzene) ring. The directing influence of the substituents on the incoming electrophile is crucial. For instance, in the nitration of 2,4,6-trimethylquinoline using a mixture of nitric and sulfuric acid, the methyl groups direct the electrophile (NO₂⁺) to the available electron-rich positions. Specifically, nitration has been observed to occur at the C-7 position in 2,4,6-trimethylquinoline. For this compound, the C-5 and C-8 positions are the most likely sites for electrophilic attack, governed by the strong activating and ortho-, para-directing effects of the C-6 and C-7 methyl groups. The C-4 methyl group would further activate the C-5 position.

Common electrophilic aromatic substitution reactions often require a catalyst to generate a sufficiently strong electrophile to react with the aromatic ring. lumenlearning.com These reactions typically proceed via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate, followed by the loss of a proton to restore aromaticity. lumenlearning.com

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Potential Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Chloro-4,6,7-trimethyl-5-nitroquinoline |

| Halogenation | Br₂/FeBr₃ | 5-Bromo-2-chloro-4,6,7-trimethylquinoline |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | 5-Alkyl-2-chloro-4,6,7-trimethylquinoline |

Nucleophilic Aromatic Substitution Pathways at the C-2 Chloro Position

The C-2 position of the quinoline ring is electron-deficient due to the adjacent nitrogen atom, making the chloro substituent at this position susceptible to nucleophilic aromatic substitution (SNAr). This is a primary pathway for the functionalization of 2-chloroquinolines. The reactivity of 2-chloroquinoline towards nucleophiles like methoxide (B1231860) ions is notably higher than that of its 4-chloro isomer. researchgate.net The SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group (chlorine), forming a negatively charged Meisenheimer-like intermediate, followed by the departure of the chloride ion to yield the substituted product.

A wide array of nucleophiles can displace the C-2 chlorine atom. These reactions are foundational for synthesizing diverse quinoline derivatives. Studies on analogous chloro-substituted heterocycles, such as 2,4-dichloroquinazolines, have shown that substitutions with various amines, including anilines and benzylamines, are common, often proceeding with high regioselectivity. nih.gov While the C-4 position in 2,4-dichloro systems is often more reactive, the principles of nucleophilic attack are directly applicable to the C-2 position of 2-chloroquinolines. nih.govnih.gov

Table 2: Examples of Nucleophilic Substitution Reactions at the C-2 Position

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amines | R-NH₂ (e.g., Aniline) | 2-Amino-4,6,7-trimethylquinolines |

| Alkoxides | NaOR (e.g., Sodium Methoxide) | 2-Alkoxy-4,6,7-trimethylquinolines |

| Thiolates | NaSR (e.g., Sodium Thiophenoxide) | 2-(Alkyl/Aryl)thio-4,6,7-trimethylquinolines |

| Azide | Sodium Azide (NaN₃) | 2-Azido-4,6,7-trimethylquinolines |

| Hydrazine | Hydrazine Hydrate (N₂H₄·H₂O) | 2-Hydrazino-4,6,7-trimethylquinolines |

These reactions can be influenced by catalysts, with acid or base catalysis sometimes playing a significant role depending on the nucleophile and substrate. researchgate.net

Reactivity of Alkyl Substituents on the Quinoline Framework

The three methyl groups attached to the quinoline core of this compound also possess their own characteristic reactivity. While the aromatic ring is the primary site for many transformations, the alkyl groups can undergo reactions under specific conditions, typically involving radical pathways or strong oxidation.

For example, methyl groups on aromatic rings can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Selective oxidation of one methyl group over the others would be challenging and would likely depend on fine-tuning the reaction conditions. Benzylic bromination, using reagents like N-bromosuccinimide (NBS) with a radical initiator, could selectively introduce a bromine atom onto one of the methyl groups, transforming it into a more versatile bromomethyl group, which is a useful synthetic handle for further modifications.

Although specific studies on the alkyl group reactivity of this compound are not widely documented, it has been noted in the context of related compounds that methyl groups on the quinoline ring can be substituted under appropriate conditions.

Transition-Metal-Mediated Coupling Reactions for Functionalization

The C-2 chloro substituent serves as an excellent handle for a variety of powerful transition-metal-catalyzed cross-coupling reactions. nih.gov These methods represent one of the most versatile strategies for C-C and C-heteroatom bond formation in modern organic synthesis. uniurb.it Palladium catalysts are most commonly employed, facilitating reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. nih.govnih.gov

These reactions allow for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino groups at the C-2 position, providing access to complex molecular architectures. nih.govmdpi.com For instance, in a Suzuki coupling, an organoboron reagent (R-B(OH)₂) couples with the chloroquinoline in the presence of a palladium catalyst and a base. This methodology has been effectively used for the polyarylation of trihalogenated quinazolines, demonstrating the precise control achievable with these reactions. nih.gov

Table 3: Transition-Metal-Mediated Coupling Reactions for C-2 Functionalization

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C | 2-Aryl/Vinyl-4,6,7-trimethylquinolines. nih.gov |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C-C | 2-Alkenyl-4,6,7-trimethylquinolines. nih.gov |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C | 2-Alkynyl-4,6,7-trimethylquinolines. nih.gov |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst, Ligand (e.g., BINAP) | C-N | 2-Amino-4,6,7-trimethylquinolines |

Photo-Induced Chemical Transformations and Photoreactivity

Photochemistry offers alternative pathways for chemical transformations, often under mild conditions. For quinoline systems, photoredox catalysis has emerged as a powerful tool. Recent studies have demonstrated that visible-light-mediated catalysis can achieve direct C-N bond formation.

Specifically, the direct amination of 2,4,6-trimethylquinoline has been accomplished without the need for a pre-installed leaving group or harsh nitration/reduction sequences. This transformation can be achieved using an iridium-based photoredox catalyst, such as [Ir(ppy)₃], under irradiation with blue LED light at room temperature. This approach, if applied to this compound, could potentially lead to substitution of the chloro group or functionalization of other positions via a photochemically generated radical mechanism. The specific outcome would depend on the reaction conditions and the relative reactivity of the C-Cl bond versus C-H bonds on the ring under photochemical activation.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4,6,7 Trimethylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural map of the molecule can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the expected ¹H NMR spectrum of 2-Chloro-4,6,7-trimethylquinoline, distinct signals would be anticipated for the aromatic protons and the methyl group protons.

The quinoline (B57606) ring system contains three aromatic protons (H-3, H-5, and H-8). The H-3 proton is expected to appear as a singlet in a distinct region of the spectrum. The H-5 and H-8 protons, located on the benzene (B151609) portion of the quinoline core, would also appear as singlets due to their isolation from neighboring protons.

The three methyl groups (at positions C4, C6, and C7) are expected to produce three separate singlets, each integrating to three protons. Their precise chemical shifts would be influenced by their position on the quinoline ring and the electronic effects of the chloro and nitrogen substituents. For comparison, the methyl groups in 2,5,7-trimethylquinoline (B8712) show signals around δ 2.35-2.55 ppm. rsc.org The presence of the chloro group at C2 in the target molecule would likely influence these shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted data based on general principles and data from analogous compounds)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~7.2-7.4 | Singlet |

| H-5 | ~7.6-7.8 | Singlet |

| H-8 | ~7.9-8.1 | Singlet |

| 4-CH₃ | ~2.5-2.7 | Singlet |

| 6-CH₃ | ~2.4-2.6 | Singlet |

| 7-CH₃ | ~2.4-2.6 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. The spectrum of this compound is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule, assuming no accidental overlap.

The spectrum can be divided into two main regions: the aromatic region (δ 110-160 ppm) and the aliphatic region (δ 15-30 ppm). The nine carbons of the quinoline ring system, including the chlorinated C-2, would resonate in the downfield aromatic region. The signal for C-2 would be significantly influenced by the attached chlorine atom, typically shifting it to the δ 150-155 ppm range. The quaternary carbons (C-2, C-4, C-6, C-7, C-4a, C-8a) would be identifiable. For instance, in 2,5,7-trimethylquinoline, ipso-carbons (carbons attached to a substituent other than hydrogen) appear between δ 123-158 ppm. rsc.org The three methyl carbons would appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted data based on general principles and data from analogous compounds)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~151-154 |

| C-3 | ~122-125 |

| C-4 | ~147-150 |

| C-4a | ~146-148 |

| C-5 | ~125-128 |

| C-6 | ~138-141 |

| C-7 | ~137-140 |

| C-8 | ~127-130 |

| C-8a | ~145-147 |

| 4-CH₃ | ~18-22 |

| 6-CH₃ | ~20-24 |

| 7-CH₃ | ~19-23 |

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, DEPT-135)

To confirm the assignments made from 1D NMR spectra, two-dimensional techniques are employed.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment differentiates carbons based on the number of attached protons. CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons are not observed. For this compound, the DEPT-135 spectrum would show positive signals for the three aromatic CH carbons (C-3, C-5, C-8) and the three methyl carbons.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment shows direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would definitively link the proton signals of the three methyl groups and the three aromatic CH groups to their corresponding carbon signals, confirming their assignments in the ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands characteristic of specific functional groups. For this compound, key vibrational modes would include C-H stretching, C=C and C=N aromatic ring stretching, and C-Cl stretching.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹. The region between 1450 and 1650 cm⁻¹ is characteristic of the quinoline ring, showing several sharp bands due to C=C and C=N stretching vibrations. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 1000 and 600 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound (Predicted data based on general principles and data from analogous compounds)

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3050-3150 | Aromatic C-H Stretching |

| 2850-3000 | Aliphatic C-H Stretching (from CH₃ groups) |

| 1610-1630 | C=N Stretching |

| 1450-1600 | Aromatic C=C Ring Stretching |

| 1370-1390 | CH₃ Bending |

| 650-800 | C-Cl Stretching |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes. researchgate.netmdpi.com

Table 4: Predicted Raman Shifts for this compound (Predicted data based on general principles and data from analogous compounds)

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3050-3150 | Aromatic C-H Stretching |

| 2850-3000 | Aliphatic C-H Stretching (from CH₃ groups) |

| 1580-1620 | Aromatic Ring Stretching (strong) |

| 1350-1400 | Symmetric Ring Breathing Mode (strong) |

| 650-800 | C-Cl Stretching |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical technique for determining the precise elemental composition of a molecule. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 0.001 atomic mass units).

For this compound (C₁₂H₁₂ClN), HRMS would be used to confirm its elemental formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of a chlorine atom would be readily identifiable by its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two distinct peaks in the mass spectrum for the molecular ion, one for [M]⁺ and another for [M+2]⁺, with a relative intensity ratio of about 3:1, which serves as a definitive indicator for the presence of a single chlorine atom in the molecule.

Table 1: Hypothetical HRMS Data for this compound (Note: This data is illustrative and not based on experimental results.)

| Ion Formula | Calculated m/z | Observed m/z |

|---|---|---|

| [C₁₂H₁₂³⁵ClN+H]⁺ | 206.0731 | Not Available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The quinoline ring system is a chromophore containing a conjugated π-system. Substituents on this ring system can shift the absorption maxima (λ_max) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and affect the molar absorptivity (ε).

An analysis of this compound would likely reveal absorptions in the UV region characteristic of π → π* and n → π* electronic transitions within the aromatic quinoline core. The specific positions and intensities of the absorption bands would be influenced by the electronic effects of the chloro and methyl substituents.

Table 2: Expected Electronic Transitions for Quinoline Systems (Note: This table represents typical transitions for the quinoline scaffold; specific values for the title compound are not available.)

| Transition Type | Typical Wavelength Range (nm) |

|---|---|

| π → π* | ~270-320 |

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide unambiguous proof of its structure.

The analysis would yield detailed information, including the crystal system, space group, and unit cell dimensions. Furthermore, it would determine the exact bond lengths, bond angles, and torsion angles within the molecule, confirming the connectivity and stereochemistry. This data is crucial for understanding intermolecular interactions, such as π-stacking or halogen bonding, which dictate the packing of molecules in the crystal lattice. While crystallographic data for many quinoline derivatives exist, no such data has been published for this compound.

Table 3: Crystallographic Data Parameters from X-ray Analysis (Note: This is a list of parameters that would be determined from the analysis; no experimental data is available for the title compound.)

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal. |

| a, b, c (Å) | The dimensions of the unit cell. |

| α, β, γ (°) | The angles of the unit cell. |

| V (ų) | The volume of the unit cell. |

| Z | The number of molecules in the unit cell. |

| Bond Lengths (Å) | Precise distances between bonded atoms. |

Computational Chemistry and Theoretical Investigations of 2 Chloro 4,6,7 Trimethylquinoline

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic properties of 2-Chloro-4,6,7-trimethylquinoline. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) has become a primary method for the computational study of quinoline (B57606) derivatives due to its favorable balance of accuracy and computational cost. researchgate.netdergipark.org.tr DFT calculations are used to determine the optimized molecular geometry, vibrational frequencies, and a variety of electronic properties. nih.gov For this compound, DFT would be employed to predict key structural parameters such as bond lengths, bond angles, and dihedral angles, revealing the planarity of the quinoline ring system and the spatial orientation of its substituents. dergipark.org.tr

A common functional used for such studies is B3LYP (Becke, 3-parameter, Lee–Yang–Parr), which combines Hartree-Fock theory with DFT. researchgate.netnih.gov This hybrid functional has demonstrated reliability in predicting the properties of many organic and heterocyclic systems. DFT calculations for this molecule would elucidate the electronic influence of the electron-withdrawing chlorine atom and the electron-donating methyl groups on the aromatic system.

Table 1: Representative DFT Functionals for Analysis of Aromatic Molecules

| Functional | Type | Typical Application |

|---|---|---|

| B3LYP | Hybrid | Geometry optimization, electronic properties, vibrational frequencies. |

| M06-2X | Hybrid Meta-GGA | Good for non-covalent interactions, thermochemistry. |

| ωB97X-D | Range-Separated Hybrid | Includes dispersion corrections, suitable for systems with non-covalent interactions. |

| PBE0 | Hybrid | Parameter-free, good for general-purpose electronic structure calculations. |

The Ab Initio Hartree-Fock (HF) method is a foundational quantum chemistry approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It provides a qualitative understanding of molecular orbitals and electronic structure by solving the Schrödinger equation without empirical parameters. tandfonline.com In the study of aromatic heterocycles, HF calculations can serve as a starting point for more advanced computational methods that incorporate electron correlation, which the HF method neglects. tandfonline.com

While generally less accurate than modern DFT methods for predicting molecular properties, the HF method is crucial for obtaining a baseline electronic configuration and initial molecular geometry. libretexts.org For this compound, an HF calculation would yield the initial set of molecular orbitals and their corresponding energies, forming the basis for subsequent, more sophisticated analyses. wikipedia.org

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. chemistryviews.org For a molecule like this compound, which contains second-row (C, N) and third-row (Cl) elements, as well as hydrogen, a flexible and robust basis set is required.

Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p) , are commonly employed. researchgate.netdergipark.org.trnih.gov The inclusion of polarization functions (d,p) is essential for accurately describing the anisotropic electron density around atoms in a molecule, which is particularly important for the quinoline ring and the chlorine substituent. Diffuse functions (++) are added to better represent the behavior of electrons that are far from the nucleus, which is relevant for describing anions and weak non-covalent interactions. For halogenated compounds, selecting a basis set that can adequately handle the larger number of electrons and their relativistic effects is crucial for obtaining precise results. researchgate.netresearchgate.netnih.gov

Table 2: Common Basis Sets for Organic Molecule Calculations

| Basis Set | Description | Key Features |

|---|---|---|

| 6-31G(d) | Split-valence with polarization on heavy atoms | A good balance of cost and accuracy for geometry optimizations. |

| 6-311G(d,p) | Triple-split valence with polarization on all atoms | Offers improved flexibility and accuracy over 6-31G(d). |

| 6-311++G(d,p) | Triple-split valence with polarization and diffuse functions | Recommended for calculations where electron density far from the nucleus is important (e.g., anions, excited states). |

| aug-cc-pVTZ | Correlation-consistent, augmented, triple-zeta | High-accuracy basis set for demanding calculations, computationally expensive. |

Molecular Modeling and Simulation Approaches

Beyond determining static electronic and geometric structures, molecular modeling techniques are used to explore the dynamic behavior and reactivity of this compound.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. fiveable.me For this compound, the quinoline core is largely rigid, but rotation around the single bonds connecting the methyl groups to the ring is possible. A potential energy surface (PES) scan can be performed by systematically rotating the C-C bonds of the methyl groups to identify the most stable (lowest energy) conformation. nobelprize.org

This analysis reveals the energy barriers between different rotational conformers and the preferred orientation of the methyl groups. Understanding the lowest-energy conformer is critical, as it represents the most probable structure of the molecule at equilibrium and is the basis for calculating other molecular properties. openochem.org For substituted cyclic systems, this analysis helps determine the energetic preference for substituent positions, although in this case, the methyl groups are fixed to the aromatic ring.

Quantum chemical calculations provide a wealth of information about the electronic properties of a molecule. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgscirp.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity; a large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. rsc.orgresearchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. libretexts.org The MEP map uses a color scale to show regions of negative potential (electron-rich, typically colored red), positive potential (electron-poor, blue), and neutral potential (green). researchgate.netwalisongo.ac.idwolfram.com This map provides an intuitive guide to the molecule's reactive sites and intermolecular interaction patterns. For this compound, the MEP would likely show negative potential around the nitrogen atom and the chlorine atom, indicating their roles as sites for electrophilic attack or hydrogen bonding. researchgate.netresearchgate.net

| Molecular Electrostatic Potential (MEP) | The spatial distribution of electrostatic potential. | Visualizes charge distribution and predicts sites for non-covalent interactions and chemical reactions. |

Theoretical Prediction of Chemical Reactivity and Regioselectivity

Theoretical predictions of chemical reactivity and regioselectivity for chloroquinoline derivatives are generally based on quantum chemical calculations. These calculations can determine electron density distributions, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps. This information helps in identifying the most likely sites for electrophilic and nucleophilic attack, thus predicting the regioselectivity of reactions.

For related 2-chloroquinoline (B121035) structures, studies have investigated their reactivity in nucleophilic substitution reactions. In many cases, the chlorine atom at the 2-position is a primary site for substitution. However, without specific computational models for this compound, it is not possible to provide a detailed, data-driven prediction of its reactivity and the influence of the three methyl groups on the quinoline ring.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to predict the properties of chemicals based on their molecular structure. These models are built by finding a mathematical relationship between the chemical structure and a known property. For various classes of quinoline derivatives, QSPR models have been developed to predict properties such as toxicity, solubility, and biological activity.

The development of a QSPR model requires a dataset of structurally similar compounds with experimentally determined properties. As no specific QSPR studies for this compound have been reported, there are no established models to predict its specific physicochemical or biological properties.

Research Applications and Broader Scientific Relevance of 2 Chloro 4,6,7 Trimethylquinoline in Chemical Sciences

Role as a Key Synthetic Intermediate in Organic Synthesis

While specific literature detailing the synthesis of 2-Chloro-4,6,7-trimethylquinoline is not abundant, its role as a key synthetic intermediate can be inferred from established quinoline (B57606) chemistry. The chloro-substituent at the 2-position and the methyl groups at the 4, 6, and 7-positions make it a versatile building block for more complex molecular architectures.

The synthesis of chloroquinolines often involves the treatment of the corresponding quinolinone with a chlorinating agent like phosphorus oxychloride. For instance, the synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives involves refluxing the corresponding dione (B5365651) with phosphorus oxychloride. rsc.org A similar strategy could likely be employed for the synthesis of this compound from a corresponding quinolinone precursor. Another general method for preparing α-chloroquinolines involves the reaction of a quinolin-2(1H)-one with triphenylphosphine (B44618) and trichloroisocyanuric acid. chemicalbook.com

The reactivity of the 2-chloro group is central to its utility as a synthetic intermediate. This position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This is a common strategy in the synthesis of functionalized quinoline derivatives. For example, in the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, the chlorine atom at the C4 position of a quinoline ring is displaced by morpholine. mdpi.com Similarly, the chlorine atom in this compound can be readily displaced by various nucleophiles such as amines, alcohols, and thiols, paving the way for the creation of a diverse library of quinoline derivatives.

Potential in Material Science Research and Development

The quinoline framework is increasingly recognized for its potential in the development of advanced materials. While direct research on this compound in material science is not extensively documented, the properties of related quinoline derivatives suggest promising avenues of exploration.

Applications in Functional Organic Materials

Functional organic materials are at the heart of many modern technologies, and quinoline derivatives have emerged as valuable components. The rigid, planar structure of the quinoline ring, combined with the potential for extensive π-conjugation, makes it an attractive scaffold for materials with interesting electronic and photophysical properties. The substitution pattern of this compound, with its electron-donating methyl groups and the modifiable chloro-group, allows for fine-tuning of these properties. Derivatives of quinoline are being explored for applications in various functional materials. mdpi.com

Exploration in Optoelectronic and Luminescent Systems

The field of optoelectronics, which includes devices like organic light-emitting diodes (OLEDs), relies on materials that can efficiently convert electrical energy into light. The inherent luminescent properties of many aromatic compounds make them ideal candidates. Quinoline derivatives have been investigated for their spectral-luminescent properties. For example, novel pyridine (B92270) derivatives have been synthesized and their solid-state emission in the red and near-infrared region has been studied. researchgate.net The substitution on the quinoline ring of this compound could be strategically modified to tune the emission wavelength and quantum yield, making its derivatives potentially useful as emitters or dopants in OLEDs. The development of II-IV-V2 materials with enhanced optoelectronic properties highlights the ongoing search for new materials in this field. rsc.org

Significance in Agrochemical Research as a Scaffold

The quinoline scaffold is a well-established pharmacophore in the agrochemical industry. Many commercial pesticides and herbicides contain a quinoline or a related heterocyclic core. The biological activity of these compounds is often attributed to the ability of the quinoline ring to interact with specific biological targets in pests and weeds.

While there is no direct evidence of this compound being used in commercial agrochemicals, its structural features suggest its potential as a scaffold for the development of new crop protection agents. For instance, derivatives of 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline have been evaluated for their insecticidal and antifeedant activities against the maize armyworm, Spodoptera frugiperda. nih.govresearchgate.net The synthesis of trifluoromethylpyridine derivatives, another class of important agrochemical ingredients, further underscores the importance of heterocyclic scaffolds in this industry. semanticscholar.org The 2-chloro position of this compound provides a convenient handle to introduce various functionalities, which could lead to the discovery of novel agrochemically active compounds.

Academic Contributions to Medicinal Chemistry through Scaffold Design

The quinoline ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net This makes it a valuable starting point for the design and synthesis of new therapeutic agents.

Principles of Scaffold Design for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to generate a large collection of structurally diverse small molecules. nih.gov The goal is to explore a wide range of chemical space to identify novel compounds with interesting biological activities. The quinoline scaffold is an excellent platform for DOS due to the numerous positions on the ring that can be functionalized.

The this compound molecule is a prime candidate for a DOS approach. The reactive 2-chloro position can be used as a key diversification point, allowing for the introduction of a wide variety of substituents. This, combined with the potential for further modifications on the methyl groups or the aromatic ring, allows for the creation of a large library of unique quinoline derivatives. Such libraries can then be screened against various biological targets to identify new lead compounds for drug development. The synthesis of novel benzo[h]quinoline (B1196314) and pyrimidine-tethered tri-substituted methane (B114726) derivatives using L-proline as a catalyst exemplifies a modern approach to creating diverse molecular scaffolds. researchgate.net

The following table provides a summary of the potential applications of this compound based on the properties of related compounds:

| Research Area | Potential Application of this compound Derivatives | Rationale based on Related Compounds |

| Organic Synthesis | Key intermediate for complex molecule synthesis | The 2-chloro group allows for nucleophilic substitution, a common strategy in quinoline chemistry. |

| Material Science | Component in functional organic materials and optoelectronic devices | Quinoline scaffolds exhibit desirable electronic and photophysical properties. |

| Agrochemicals | Scaffold for novel pesticides and herbicides | 7-Chloroquinoline derivatives have shown insecticidal and antifeedant activities. |

| Medicinal Chemistry | Core structure for diversity-oriented synthesis of new drug candidates | The quinoline ring is a "privileged scaffold" with broad biological activity. |

Strategies for Chemical Space Exploration via Quinoline Modifications

The exploration of chemical space around the this compound core involves a variety of synthetic strategies aimed at modifying its structure to generate novel derivatives with enhanced or new properties. nih.gov The presence of a chlorine atom at the C2 position, along with methyl groups at C4, C6, and C7, provides multiple handles for chemical derivatization.

The C2-chloro group is particularly significant as it activates the position for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, alcohols, and thiols, by displacing the chlorine atom. nih.govtandfonline.com Such modifications are fundamental in medicinal chemistry for tuning the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, the synthesis of 4-amino-7-chloroquinolines, analogues of the antimalarial drug chloroquine (B1663885), often involves the displacement of a chloro group to introduce various side chains. scholaris.canih.gov

Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, and Sonogashira couplings), can be employed to form new carbon-carbon and carbon-heteroatom bonds at the C2 position. These reactions enable the connection of diverse aryl, heteroaryl, or alkyl groups, significantly expanding the accessible chemical space.

Modifications are not limited to the C2 position. The methyl groups at C4, C6, and C7 can also be functionalized, for example, through free-radical halogenation followed by nucleophilic substitution, to introduce further diversity. The strategic combination of these modifications allows for a systematic exploration of the structure-activity relationships of the resulting compounds.

Bioisosteric replacement is another key strategy in chemical space exploration. acs.orgresearchgate.net This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. nih.gov For the quinoline scaffold, this could involve replacing the quinoline ring itself with a related heterocyclic system like a quinazoline (B50416) or another hinge-binding motif, a strategy often used in the development of kinase inhibitors. nih.govnamiki-s.co.jp

The table below summarizes some common strategies for modifying the quinoline scaffold:

| Modification Strategy | Target Position(s) | Typical Reagents/Conditions | Resulting Modification |

| Nucleophilic Aromatic Substitution | C2-Chloro | Amines, Alcohols, Thiols | Introduction of N-, O-, or S-linked substituents |

| Suzuki Coupling | C2-Chloro | Boronic acids/esters, Palladium catalyst | Formation of C-C bonds with aryl/vinyl groups |

| Buchwald-Hartwig Amination | C2-Chloro | Amines, Palladium catalyst | Formation of C-N bonds with various amines |

| Sonogashira Coupling | C2-Chloro | Terminal alkynes, Palladium/Copper catalyst | Formation of C-C bonds with alkynyl groups |

| Radical Halogenation | C4, C6, C7-Methyl | N-Bromosuccinimide (NBS), Light/Initiator | Bromination of methyl groups for further substitution |

| Bioisosteric Replacement | Quinoline Core | --- | Replacement with other heterocycles (e.g., quinazoline) |

General Structure-Activity Relationship (SAR) Concepts in Quinoline Chemistry

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of quinoline derivatives influences their biological activity. nih.govresearchgate.net While specific SAR is target-dependent, some general concepts have emerged from decades of research in quinoline chemistry, particularly in the context of drug discovery.

The quinoline nucleus is often considered a "pharmacophore," a central scaffold that can be decorated with various substituents to modulate its interaction with biological targets. youtube.com The positions of these substituents play a critical role in determining the compound's activity and selectivity.

Position 2: Substituents at the C2 position can significantly influence the molecule's properties. In the case of 2-chloroquinolines, this position is a key point for derivatization to explore interactions with target proteins. nih.gov The nature of the substituent introduced can affect binding affinity, solubility, and metabolic stability.

Position 3: The presence of a substituent at the C3 position has been found to be critical for the activity of some quinoline derivatives. For example, in a series of α2C-adrenoceptor antagonists, a substituent at this position was essential for potency. acs.org

Position 4: This position is frequently modified in many biologically active quinolines. For instance, the 4-aminoquinoline (B48711) core is characteristic of several antimalarial drugs like chloroquine. nih.gov The nature of the amine and the side chain attached to it are critical for antimalarial activity. In other contexts, such as kinase inhibitors, a 4-anilino substitution is a common feature. nih.gov

Positions 5, 6, 7, and 8: Substitutions on the benzo portion of the quinoline ring are important for fine-tuning the electronic properties, lipophilicity, and steric profile of the molecule. youtube.com For instance, a fluorine atom at C6 can enhance antibacterial activity by increasing cell wall penetration. youtube.com Substitutions at C7, such as in 4-amino-7-chloroquinolines, are crucial for the activity of many antimalarial compounds. scholaris.ca The presence of electron-donating or electron-withdrawing groups at these positions can modulate the pKa of the quinoline nitrogen and influence hydrogen bonding interactions with target proteins. nih.gov

The general SAR principles for quinoline derivatives are summarized in the table below:

| Position on Quinoline Ring | General Role in SAR | Examples of Effects of Substitution |

| 1 (Nitrogen) | Potency and Pharmacokinetics | Essential for the activity of many quinolones. youtube.com |

| 2 | Introduction of diversity, interaction with target | Key site for nucleophilic substitution and cross-coupling. nih.gov |

| 3 | Potency and Selectivity | A carboxylic acid at C3 is essential for the antibacterial activity of quinolones. youtube.com |

| 4 | Target Binding and Activity | The 4-amino group is critical for antimalarial activity; 4-anilino for kinase inhibition. nih.gov |

| 5 | Modulation of Activity | An amino group at C5 can be beneficial for antibacterial activity. youtube.com |

| 6 | Lipophilicity and Cell Penetration | A fluoro group at C6 often improves antimicrobial activity. youtube.com |

| s | 7 | Spectrum of Activity and Target Interaction |

| 8 | Bioactivity | Substitution at this position is crucial for the bioactivity of some quinoline classes. nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-4,6,7-trimethylquinoline, and how do reaction conditions influence yield?

- Answer: The synthesis often involves halogenation and alkylation steps. For example, a modified Conrad-Limpach synthesis using POCl₃ as a chlorinating agent under reflux conditions is common. In analogous compounds (e.g., 4-Chloro-6,7-dimethoxyquinoline), heating 6,7-dimethoxynaphthalen-1-ol with excess POCl₃ at reflux for 6 hours achieves chlorination, followed by neutralization and purification via column chromatography (petroleum ether:EtOAc) . Adjusting stoichiometry, solvent polarity, and reaction time can optimize yields. A typical yield range is 60–75%, with purity confirmed by HPLC (>99%) .

Q. How is structural characterization of this compound performed?

- Answer: Key techniques include:

- X-ray crystallography : Determines bond lengths (e.g., C–Cl ≈ 1.73 Å) and intramolecular interactions (e.g., C–H⋯Cl) .

- NMR spectroscopy : ¹H NMR signals for methyl groups appear at δ ~2.3–2.6 ppm (singlets), while aromatic protons resonate between δ 7.3–8.6 ppm .

- Mass spectrometry : Molecular ion peaks (e.g., [M+1]⁺) confirm molecular weight .

Q. What purification strategies are effective for isolating this compound?

- Answer: Recrystallization (e.g., from methanol or chloroform) and column chromatography (silica gel, gradient elution with non-polar to polar solvents) are standard. For example, slow evaporation of methanol yields single crystals suitable for X-ray analysis . Purity is validated via melting point (403–404 K) and HPLC retention times .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in the alkylation of quinoline derivatives?

- Answer: Regioselectivity in alkylation is influenced by:

- Catalysts : Lewis acids (e.g., AlCl₃) direct substitution to electron-deficient positions.

- Solvent effects : Polar aprotic solvents (DMF, THF) stabilize transition states .

- Temperature : Lower temperatures favor kinetic control, reducing side reactions.

A case study using 2-chloro-8-methyl-3-formylquinoline showed that NaBH₃CN reduction at pH ≈6 achieves selective amine formation .

Q. What methodologies resolve contradictions in bioactivity data for this compound derivatives?

- Answer: Discrepancies in biological assays (e.g., antimicrobial vs. antitumor activity) require:

- Dose-response curves : Establish IC₅₀ values across multiple cell lines .

- Structural analogs : Compare substituent effects (e.g., methoxy vs. methyl groups) on activity .

- Computational modeling : Molecular docking identifies binding affinities to target proteins (e.g., kinase inhibitors) .

Q. How do intramolecular interactions affect the stability and reactivity of this compound?

- Answer: Weak C–H⋯O/N interactions and π–π stacking (e.g., centroid distances ~3.7–3.8 Å) stabilize crystal packing . These interactions reduce molecular flexibility, enhancing thermal stability (decomposition >500 K). Reactivity at the C2 position is modulated by steric hindrance from adjacent methyl groups .

Methodological Guidance

- Designing SAR Studies : Synthesize analogs with substituent variations (e.g., 4-CH₃ vs. 6-OCH₃) and assess bioactivity via standardized assays (e.g., MIC for antimicrobial tests) .

- Handling Data Variability : Use triplicate measurements and statistical tools (ANOVA) to validate reproducibility. Cross-reference with crystallographic data to rule out polymorphic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.